N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex tricyclic carboxamide featuring a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key functional groups include a 2-chlorophenylmethyl moiety at the N-position, a pyridin-4-ylmethyl substituent at position 7, and a methyl group at position 11.
Properties
Molecular Formula |
C26H21ClN6O2 |
|---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H21ClN6O2/c1-16-5-4-12-32-23(16)31-24-20(26(32)35)13-19(22(28)33(24)15-17-8-10-29-11-9-17)25(34)30-14-18-6-2-3-7-21(18)27/h2-13,28H,14-15H2,1H3,(H,30,34) |
InChI Key |
NHLBHSSVJFLQTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=NC=C4)C(=O)NCC5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatricyclo core, the introduction of the pyridine ring, and the attachment of the chlorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Analogues and Substituent Effects
A close analogue, N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 877778-47-7), differs in two critical regions:
- Substituent at N-position : 4-fluorophenylmethyl vs. 2-chlorophenylmethyl.
- Position 7 substituent : Pentyl vs. pyridin-4-ylmethyl.
Impact of Halogen Substitution :
Position 7 Variants :
- The pyridin-4-ylmethyl group introduces hydrogen-bonding capability via the pyridine nitrogen, contrasting with the hydrophobic pentyl chain. This difference likely modulates solubility and target specificity .
Computational Similarity Assessment
Using cheminformatics approaches (e.g., MACCS or Morgan fingerprints), the target compound’s similarity to known kinase inhibitors (e.g., gefitinib) could be quantified via Tanimoto or Dice coefficients . Key considerations:
Data Table: Comparative Properties of Structural Analogues
*LogP values estimated via fragment-based methods.
Biological Activity
N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound features a tricyclic structure with the following characteristics:
- Molecular Formula : C21H16ClN4O2
- Molecular Weight : Approximately 396.83 g/mol
- Key Functional Groups : Imino group, carbonyl functionalities, and a chlorophenyl moiety.
These structural components contribute to its reactivity and interaction with biological targets such as enzymes and receptors.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Anticancer Properties
Preliminary studies indicate that N-[(2-chlorophenyl)methyl]-6-imino exhibits significant anticancer activity. Research has shown that it can inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| A549 (Lung) | 3.25 | Comparable to doxorubicin (IC50 = 3.13 μM) |
| HT29 (Colon) | 2.49 | Most susceptible among tested lines |
| MDA-MB 231 (Breast) | 3.99 | Notable activity compared to other compounds |
In a study evaluating several compounds against these cell lines, N-[(2-chlorophenyl)methyl]-6-imino demonstrated inhibition percentages above 60%, indicating strong antiproliferative effects .
Antimicrobial Activity
The compound's structural similarities with known antimicrobial agents suggest potential efficacy against various pathogens. Its unique arrangement of functional groups may enhance its interaction with bacterial and fungal targets .
Case Studies
-
Antiproliferative Screening :
In a study screening multiple derivatives of triazatricyclo compounds for antiproliferative activity against A549, HT29, MCF7, and MDA-MB 231 cell lines, N-[(2-chlorophenyl)methyl]-6-imino was noted for its superior activity against HT29 and MDA-MB 231 cells . The findings suggest that further optimization of this compound could lead to more effective anticancer agents. -
Mechanistic Studies :
Ongoing research is focused on elucidating the mechanism of action of N-[(2-chlorophenyl)methyl]-6-imino at the molecular level. Understanding how this compound interacts with specific biological pathways will be crucial for its development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
